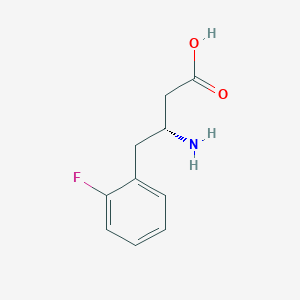

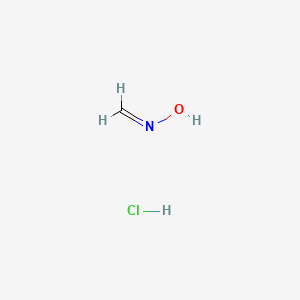

(S)-3-(Hydroxymethyl)piperazine-2,5-dione

Descripción general

Descripción

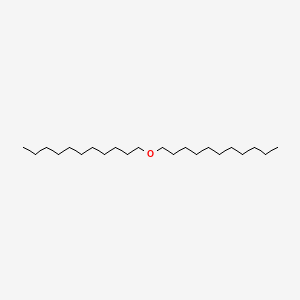

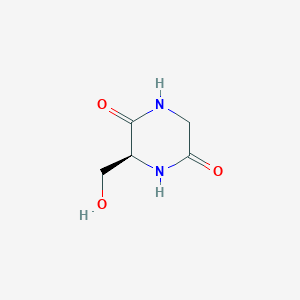

(S)-3-(Hydroxymethyl)piperazine-2,5-dione, also known as 3-hydroxymethylpiperazine-2,5-dione, is a versatile molecule that has been used in a variety of scientific research applications. It is a cyclic dione, which is a type of heterocyclic compound containing two oxygen atoms attached to a ring structure, and is composed of three nitrogen, two oxygen, and five carbon atoms. This molecule has been found to have many uses in research, including as a substrate for enzymes, a reagent for organic synthesis, and a precursor for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

The VasFluidics system can modulate fluid compositions via spatially-different reactions between fluids and channel walls . This is quite different from traditional fluidic systems, where channel walls are typically impermeable . The technique combines 3D printing and self-assembly of soft materials .

This research has promising applications, especially for designing microtubule structures and bioinks . It has great potential to be combined with cell engineering to develop artificial blood vessel models, which are expected to be used in biomedical applications, such as organ-on-chip and organoids .

-

Hybrid Materials for Piezoelectric Energy Harvesting and Conversion : This book provides a systematic analysis of hybrid piezoelectric materials and their applications. It covers inorganic, organic, and hybrid piezoelectric materials, their importance in enhancing the piezoelectric response, and their potential use in energy harvesting and conversion .

-

MBE-Grown Two-Dimensional Transition Metal Dichalcogenides : This research focuses on exploring the potential of 2D transition metal dichalcogenides (TMDs) through molecular beam epitaxy (MBE) synthesis. The research targets two specific applications: creating above-room-temperature ferromagnets by doping magnetic impurities in monolayer TMDs, and developing near-unity light absorbers using TMD-based heterostructures .

-

Infrared Lamp : Infrared lamps, particularly those developed with quartz halogen linear lamps, can generate high power density up to 200 watts/inch of lamp, which is useful for industrial heating, drying, and processing applications .

Propiedades

IUPAC Name |

(3S)-3-(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMPSYJSYTSSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428621 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Hydroxymethyl)piperazine-2,5-dione | |

CAS RN |

52661-98-0 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.